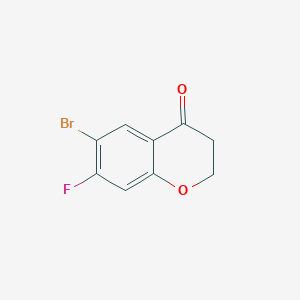

6-Bromo-7-fluorochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZTWXBKOKADOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228714 | |

| Record name | 6-Bromo-7-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092350-30-5 | |

| Record name | 6-Bromo-7-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092350-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Chroman 4 One Core in Heterocyclic Synthesis

The chroman-4-one core is a fundamental motif in the synthesis of numerous heterocyclic compounds. nih.gov Its inherent structural features, including a ketone group and a bicyclic system, make it a versatile intermediate for a variety of chemical transformations. The reactivity of the chroman-4-one skeleton allows for modifications at several positions, leading to a diverse library of derivatives with a wide range of applications. nih.gov This adaptability has established the chroman-4-one scaffold as a cornerstone in the construction of complex molecular architectures.

Synthetic Methodologies for 6 Bromo 7 Fluorochroman 4 One and Substituted Chroman 4 Ones

Condensation Reactions

Condensation reactions involving carbonyl compounds are a cornerstone in the synthesis of the chroman-4-one scaffold and its derivatives. These reactions typically involve the formation of a new carbon-carbon bond through the reaction of an enol or enolate ion with a carbonyl group, followed by a dehydration step. The most prominent of these methods for modifying chroman-4-ones is the Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation.

The Claisen-Schmidt condensation is widely employed to introduce substituents at the C3 position of the chroman-4-one ring system. This reaction involves the condensation of a chroman-4-one derivative with an aromatic aldehyde in the presence of a base, leading to the formation of a 3-arylideneflavanone (a chalcone-like structure). sioc-journal.cnresearchgate.net This method is valued for its efficiency and versatility in creating a diverse library of substituted chroman-4-ones.

Research has demonstrated the synthesis of a series of novel 3-substituted-(thio)chroman-4-one derivatives through the condensation of the corresponding (thio)chromanone with various aromatic aldehydes. sioc-journal.cnsioc-journal.cn These reactions are typically catalyzed by a base such as sodium hydroxide. sioc-journal.cnresearchgate.net Methodologies vary from conventional solvent-based approaches to more environmentally benign solvent-free grinding methods, which offer advantages like simpler work-up procedures, shorter reaction times, and milder conditions. sioc-journal.cnresearchgate.net

For instance, the reaction of 6-fluorochroman-4-one (B116969) with terephthalaldehyde (B141574) can be performed using ultrasound methods with a DABCO-based ionic liquid to yield a bischalcone. frontiersin.orgresearchgate.net Similarly, microwave irradiation has been effectively used in base-mediated aldol condensations to produce various 2-alkyl substituted chroman-4-ones. acs.org

The general scheme for the Claisen-Schmidt condensation of a substituted chroman-4-one with an aromatic aldehyde is depicted below:

Scheme 1: General reaction for the Claisen-Schmidt condensation of a substituted chroman-4-one.

The following table summarizes representative examples of Claisen-Schmidt condensations involving substituted chroman-4-ones and various aldehydes.

| Chroman-4-one Reactant | Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chroman-4-one | Aromatic Aldehydes | NaOH, Ethanol (B145695) (Conventional) | 3-Arylideneflavanone | sioc-journal.cnresearchgate.net |

| Thiochroman-4-one | Aromatic Aldehydes | NaOH, Solvent-free grinding | 3-Arylidene-(thio)flavanone | sioc-journal.cnresearchgate.net |

| 6-Fluorochroman-4-one | Terephthalaldehyde | DABCO-based IL, Ultrasound | Bischalcone | frontiersin.orgresearchgate.net |

| Substituted Chroman-4-ones | Various Aldehydes | Base-mediated, Microwave | 2-Alkyl-3-substituted-chroman-4-ones | acs.org |

Another significant condensation reaction is the Friedländer annulation, which can be used to synthesize quinoline (B57606) derivatives from 2-aminoaryl aldehydes or ketones and a compound containing an α-methylene group adjacent to a carbonyl, such as a chroman-4-one. In a notable example, 6-fluorochroman-4-one undergoes a Friedländer condensation with substituted o-aminobenzaldehydes in an alkaline ethanol solution. researchgate.net This reaction constructs a new heterocyclic ring fused to the chroman-4-one framework, yielding 2-fluoro-6H-chromeno[4,3-b]quinoline derivatives. researchgate.net

Scheme 2: Friedländer condensation of 6-fluorochroman-4-one.

The table below details the reactants and products of this specific Friedländer condensation.

| Carbonyl Compound | Amine Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Fluorochroman-4-one | o-Aminobenzaldehyde | Alkaline Ethanol | 2-Fluoro-6H-chromeno[4,3-b]quinoline | researchgate.net |

While direct synthesis of 6-Bromo-7-fluorochroman-4-one via these specific condensation reactions is not explicitly detailed in the cited literature, the principles of the Claisen-Schmidt and Friedländer condensations are broadly applicable. These methodologies provide robust pathways for the functionalization of the chroman-4-one core, suggesting that a suitably substituted 2-hydroxyacetophenone (B1195853) could undergo condensation to form the target compound, or that this compound itself could serve as a substrate for further condensation reactions at its C3 position. researchgate.netbeilstein-journals.org

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the stereoselective reduction of prochiral ketones, including halogenated chroman-4-ones. mdpi.comkanto.co.jp This technique typically employs a metal catalyst, a chiral ligand, and a hydrogen donor like formic acid or isopropanol (B130326) to achieve high levels of enantioselectivity. mdpi.comkanto.co.jp

Ru(II)-Catalyzed ATH of Fluorochromanone Derivatives

Ruthenium(II) complexes, particularly those developed by Noyori and coworkers, have proven to be exceptionally effective catalysts for the ATH of various ketones. mdpi.comacs.org In the context of fluorochromanone derivatives, Ru(II)-catalyzed ATH has been successfully applied to generate enantioenriched cis-3-fluorochroman-4-ols. researchgate.netnih.govacs.org This transformation proceeds with high yields and excellent diastereo- and enantioselectivities. nih.govacs.org

A study on the ATH of a series of 3-fluorochroman-4-ones demonstrated that using a Ru(II) catalyst with a formic acid/triethylamine (B128534) (HCOOH/Et3N) mixture as the hydrogen source under mild conditions afforded the corresponding cis-3-fluorochroman-4-ol derivatives in good yields (80–96%), high diastereomeric ratios (up to 99:1 dr), and outstanding enantioselectivities (up to >99% ee). nih.govacs.org The success of this method highlights the ability of the Ru(II) catalyst to effectively control the stereochemical outcome of the reduction.

Dynamic Kinetic Resolution (DKR) Strategies for Enantioselective Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. wikipedia.org This process involves the in-situ racemization of the starting material, allowing the chiral catalyst to continuously resolve the racemate, funneling it towards a single desired stereoisomer. wikipedia.orgresearchgate.net

In the synthesis of chiral halogenated chromanols, DKR is often coupled with ATH. researchgate.netnih.govacs.org For α-halogenated ketones like 3-fluorochroman-4-ones, the carbon atom bearing the fluorine is a stereocenter that can undergo epimerization under the reaction conditions. researchgate.netwikipedia.org The Ru(II)-catalyzed ATH of these substrates operates through a DKR process, where the catalyst selectively reduces one enantiomer of the rapidly interconverting racemic 3-fluorochroman-4-one (B1288752). nih.govacs.org This approach has been instrumental in accessing enantiomerically pure cis-3-fluorochroman-4-ols. researchgate.netnih.gov The combination of a ruthenium catalyst for the asymmetric reduction and a base to facilitate the racemization of the fluorinated stereocenter is key to the high efficiency of this process. researchgate.net

Influence of Catalyst and Reaction Conditions on Diastereo- and Enantioselectivity

The choice of catalyst and the specific reaction conditions are paramount in achieving high levels of diastereo- and enantioselectivity in the ATH/DKR of halogenated chroman-4-ones. The structure of the chiral ligand bound to the ruthenium center plays a decisive role in determining the stereochemical outcome. mdpi.com For instance, in the ATH of 3-fluoro-dihydrotetrahydroquinolin-4-ones, a related heterocyclic system, screening of various commercially available Ru(II) catalysts revealed that the Ts-DENEB complex provided superior results. mdpi.comnih.gov

The hydrogen source and temperature also significantly impact the reaction. A 1:1 molar mixture of formic acid and triethylamine is a commonly used and effective hydrogen donor system. nih.govmdpi.com The reaction temperature can influence both the rate of reaction and the stereoselectivity. organic-chemistry.org Optimization of these parameters is crucial for maximizing both yield and stereochemical purity. For example, in the ATH of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones, the reaction was optimized at 40 °C in acetonitrile. mdpi.comnih.gov The scope of the reaction has been shown to be broad, tolerating various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups such as chloro, bromo, and trifluoromethyl groups, without significant loss of yield or stereoselectivity. nih.gov

Table 1: Asymmetric Transfer Hydrogenation of Substituted 3-Fluorochroman-4-one Derivatives

| Entry | Substrate | Catalyst | Yield (%) | d.r. (cis:trans) | ee (%) |

| 1 | 3-Fluorochroman-4-one | Ru(II)-Ts-DENEB | 96 | 99:1 | >99 |

| 2 | 6-Chloro-3-fluorochroman-4-one | Ru(II)-Ts-DENEB | 92 | 98:2 | 99 |

| 3 | 6-Bromo-3-fluorochroman-4-one | Ru(II)-Ts-DENEB | 90 | 97:3 | 99 |

| 4 | 7-Methoxy-3-fluorochroman-4-one | Ru(II)-Ts-DENEB | 95 | 99:1 | >99 |

Data synthesized from representative findings in the field. nih.govnih.gov

Chiral Derivatization and Resolution Techniques

Chiral derivatization is a classical method for the separation of enantiomers. wikipedia.org This technique involves reacting a racemic mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.orgscience.gov Since diastereomers have different physical properties, they can be separated by standard chromatographic or crystallization techniques. wikipedia.orggoogle.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

While the advent of chiral chromatography has somewhat diminished the use of CDAs for analysis, they remain relevant for preparative scale separations. wikipedia.org For halogenated chroman-4-ones, a racemic sample could be converted to a diastereomeric mixture, for example, by forming an ester with a chiral acid like Mosher's acid. wikipedia.org The resulting diastereomers could then be separated and the desired enantiomer of the chroman-4-one regenerated. However, this method can be resource-intensive, sometimes requiring stoichiometric amounts of the often-expensive CDA and additional synthetic steps for derivatization and cleavage. google.com

Synthetic Challenges in Establishing Carbon-Fluorine Quaternary Stereogenic Centers

The construction of carbon-fluorine (C-F) quaternary stereogenic centers presents a formidable challenge in synthetic organic chemistry. nih.gov This difficulty stems from several factors, including the unique properties of the fluorine atom and the steric hindrance associated with a quaternary center. nih.govsemanticscholar.org The asymmetric synthesis of molecules containing such centers is a particularly underdeveloped area of research. nih.gov

The direct asymmetric electrophilic fluorination of tertiary carbon centers is a primary strategy for creating C-F quaternary stereocenters. semanticscholar.orgrsc.org However, controlling the stereoselectivity of this transformation is difficult. The development of chiral catalysts that can effectively differentiate between the enantiotopic faces of a prochiral enolate or enol equivalent in the presence of a bulky fluorinating agent is a significant hurdle. pnas.org

Furthermore, methods that rely on the elaboration of existing fluorine-containing substrates often face challenges in controlling the stereochemistry of subsequent bond formations adjacent to the fluorinated carbon. nih.govrsc.org The strong C-F bond and the high electronegativity of fluorine can influence the reactivity and stereochemical course of nearby reactions in unpredictable ways. Despite these challenges, the importance of molecules containing C-F quaternary stereocenters in medicinal chemistry continues to drive the development of new and innovative synthetic methodologies. nih.govpnas.org

Overview of Research Directions on 6 Bromo 7 Fluorochroman 4 One and Analogous Systems

Below are the detailed properties of 6-Bromo-7-fluorochroman-4-one :

| Property | Value |

| Chemical Formula | C9H6BrFO2 |

| Molecular Weight | 245.05 g/mol americanelements.comamericanelements.com |

| IUPAC Name | 6-bromo-7-fluoro-2,3-dihydrochromen-4-one americanelements.comamericanelements.com |

| CAS Number | 1092350-30-5 americanelements.combldpharm.comguidechem.com |

| Appearance | Off-white powder ossila.com |

| Melting Point | 122-124 °C americanelements.comamericanelements.com |

| Boiling Point | 342.8 °C at 760 mmHg americanelements.comamericanelements.com |

| SMILES | C1COC2=CC(=C(C=C2C1=O)Br)F americanelements.com |

| InChI Key | HFZTWXBKOKADOI-UHFFFAOYSA-N americanelements.comamericanelements.com |

Theoretical and Computational Chemistry Studies on Halogenated Chroman 4 One Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. nih.gov It is widely used to investigate the molecular geometries, vibrational frequencies, and electronic properties of chromone (B188151) and chroman-4-one derivatives. researchgate.netrsc.org

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 6-Bromo-7-fluorochroman-4-one, as well as the reactants, intermediates, and transition states involved in its synthesis or reactions, DFT methods are employed to find these equilibrium structures. ntu.edu.sg A basis set, such as 6-311++G(d,p), is commonly used in these calculations to accurately describe the electronic distribution. researchgate.net

Once a stable geometry is found (a minimum on the potential energy surface), frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true minimum (all calculated vibrational frequencies are real) or a transition state (one imaginary frequency), and second, to predict the infrared (IR) spectrum of the molecule. These predicted spectra can be compared with experimental data for validation.

Table 1: Predicted Structural Parameters for Chroman-4-one Core from DFT Calculations Note: These are typical values for the chroman-4-one scaffold; specific values for this compound would be determined via a dedicated calculation.

| Parameter | Description | Typical Value |

|---|---|---|

| C=O Bond Length | Carbonyl group bond length | ~1.22 Å |

| C-O-C Angle | Ether linkage angle in the pyran ring | ~118-119° |

A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can visualize the energy landscape of a chemical reaction, identifying the paths of lowest energy from reactants to products. csbsju.eduumass.edu These paths include energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent the transition states. csbsju.edu

For reactions involving this compound, DFT calculations can trace the reaction pathway, for instance, in a cyclization reaction to form the chroman-4-one ring. The energy difference between the reactants and the highest-energy transition state on this pathway defines the activation energy. This value is crucial for understanding the reaction kinetics, as a higher activation energy implies a slower reaction rate. researchgate.net

Geometry Optimization and Frequency Calculations of Reactants, Intermediates, and Transition States

Mechanistic Probing through Computational Models

Computational models are instrumental in dissecting complex reaction mechanisms. They allow for the step-by-step analysis of bond formation and cleavage, providing evidence for proposed mechanistic pathways.

The synthesis of chroman-4-one derivatives can involve intricate cascade reactions, often initiated by radicals. mdpi.com Computational models can be used to study the feasibility of various steps in these cascades, such as intramolecular transfers. For example, in a hypothetical propargyl transfer reaction, DFT could be used to calculate the energetics of the transfer of a propargyl group to the chroman-4-one scaffold. By comparing the activation energies of competing pathways, the model can predict the most likely reaction outcome. These studies help rationalize the formation of specific products and guide the design of new synthetic routes.

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions. wikipedia.orgrsc.org The rules classify cyclizations based on three factors: the size of the ring being formed (e.g., 6-), whether the breaking bond is part of the new ring (endo) or not (exo), and the hybridization of the atom being attacked (tet, trig, or dig). chemtube3d.com

The formation of the chroman-4-one ring system is a key cyclization step. For instance, the intramolecular oxa-Michael addition that can form the chroman-4-one ring is a type of cyclization that can be analyzed using Baldwin's rules. This reaction typically involves the attack of a phenoxide oxygen onto an α,β-unsaturated ketone. This would be classified as a 6-endo-trig cyclization.

Table 2: Baldwin's Rules for Cyclization A summary of favored and disfavored pathways.

| Ring Size | Type | Favored/Disfavored |

|---|---|---|

| 3-7 | exo-tet | Favored |

| 5-6 | endo-tet | Disfavored |

| 3-7 | exo-trig | Favored |

| 6-7 | endo-trig | Favored |

| 3-5 | endo-trig | Disfavored |

| 5-7 | exo-dig | Favored |

| 3-4 | endo-dig | Disfavored |

Computational studies can provide quantitative support for Baldwin's qualitative rules by calculating the activation barriers for both "favored" and "disfavored" pathways. scripps.edu In some cases, systems can deviate from these rules, and computational modeling is essential to understand the underlying stereoelectronic factors that govern these "anti-Baldwin" cyclizations. scripps.edu

Analysis of Intramolecular and Intermolecular Transfer Processes (e.g., Propargyl Transfer)

Prediction of Reactivity and Selectivity in Halogenated Chroman-4-ones

DFT calculations can predict the reactivity and selectivity of this compound. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

Key electronic descriptors include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The HOMO-LUMO energy gap is also an indicator of chemical reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.govrsc.org Red regions indicate electron-rich areas (negative potential), which are prone to attack by electrophiles, while blue regions show electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon would be electron-deficient. The bromine and fluorine substituents also influence the electronic distribution on the aromatic ring, affecting its reactivity in substitution reactions.

Conformational Analysis and Molecular Interactions within the Chroman-4-one Framework

The structural and electronic properties of halogenated chroman-4-ones are of significant interest due to their prevalence in biologically active compounds. While direct crystallographic or extensive computational data for this compound is not extensively documented in publicly available research, a robust understanding of its conformational preferences and molecular interactions can be extrapolated from theoretical studies and experimental data on analogous halogenated and substituted chroman-4-one systems.

Conformational Landscape of the Chroman-4-one Core

The chroman-4-one scaffold consists of a benzene (B151609) ring fused to a dihydropyranone ring. The conformational flexibility of this molecule is primarily dictated by the puckering of the non-aromatic dihydropyranone ring. X-ray crystallographic studies on various chroman-4-one derivatives consistently show that this ring typically adopts a non-planar conformation to relieve ring strain. rsc.org The most common conformations observed are the envelope and half-chair forms. rsc.orgresearchgate.net

In an envelope conformation, one of the carbon atoms (typically C2 or C3) is out of the plane formed by the other atoms of the ring. researchgate.net For instance, in the crystal structure of rac-3-(4-Hydroxybenzyl)chroman-4-one, the dihydropyranone ring exhibits an envelope conformation. researchgate.net Similarly, studies on 3-benzylchroman-4-ones reveal slightly distorted envelope conformations. rsc.org Density Functional Theory (DFT) calculations performed on chroman-4-one derivatives corroborate these experimental findings, often identifying these non-planar conformations as energy minima. rsc.orggu.se

For this compound, it is predicted that the dihydropyranone ring would also adopt one of these favored conformations. The precise puckering parameters would be influenced by the electronic effects of the bromo and fluoro substituents on the fused benzene ring, but the fundamental envelope or half-chair geometry is expected to be maintained.

Below is a table of representative puckering parameters for a chroman-4-one derivative, illustrating a typical envelope conformation.

| Parameter | Value | Description |

| q₂ (Å) | 0.4154 | Total puckering amplitude component |

| q₃ (Å) | -0.2622 | Total puckering amplitude component |

| QT (Å) | 0.4912 | Total puckering amplitude |

| φ (°) | 258.9 | Puckering phase angle |

| Data derived from studies on 3-[(2-hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one. rsc.org |

Intramolecular and Intermolecular Molecular Interactions

The molecular interactions within and between molecules of halogenated chroman-4-ones are critical in determining their crystal packing and, by extension, their physical properties and biological target binding. These interactions are primarily non-covalent.

Intramolecular Interactions: The geometry of the chroman-4-one framework is maintained by a network of covalent bonds. The substituents on the aromatic ring, in this case, bromine and fluorine, exert significant electronic influence (inductive and mesomeric effects) on the entire ring system. These effects can modulate the bond lengths and angles within the scaffold. While not forming classical intramolecular hydrogen bonds in the parent structure, the relative positioning of the atoms can lead to through-space interactions that stabilize certain conformations.

Intermolecular Interactions: In the solid state, chroman-4-one derivatives engage in a variety of intermolecular interactions that dictate their crystal lattice structure.

Hydrogen Bonds: Although this compound lacks strong hydrogen bond donors like hydroxyl or amino groups, weak C-H···O hydrogen bonds are a common feature in the crystal packing of related structures. researchgate.netlodz.pl The carbonyl oxygen at the 4-position is a prime hydrogen bond acceptor, and it frequently interacts with methylene (B1212753) protons from the dihydropyranone ring or aromatic protons of neighboring molecules. researchgate.netlodz.pl

Halogen Bonding: The presence of a bromine atom at the 6-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen of an adjacent molecule. This type of interaction has been noted in the crystal structures of other halogenated heterocyclic compounds and can play a significant role in stabilizing the crystal packing. helsinki.fi

π-π Stacking: The fused benzene ring of the chroman-4-one core allows for π-π stacking interactions between parallel aromatic rings of adjacent molecules. lodz.pleujournal.org These interactions are a significant cohesive force in the crystal lattice of many aromatic compounds and are expected to contribute to the supramolecular assembly of this compound.

A summary of expected intermolecular interactions and their typical geometric parameters is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O Hydrogen Bond | C-H | O=C | 2.2 - 2.8 |

| Halogen Bond (Br···O) | C-Br | O=C | ~3.0 - 3.5 |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | ~3.4 - 3.8 |

| Distances are representative values from studies on analogous molecular systems. |

Computational studies, particularly Hirshfeld surface analysis, have been effectively used to visualize and quantify these weak intermolecular interactions in chroman-4-one derivatives, confirming the importance of C-H···O and π-π interactions in their crystal structures. rsc.orglodz.pl Therefore, a similar interplay of forces is anticipated to govern the solid-state architecture of this compound.

Advanced Characterization Methodologies for Halogenated Chroman 4 One Derivatives

Spectroscopic Techniques for Elucidating Complex Structures and Reaction Outcomes

Spectroscopic methods are paramount in the characterization of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition of substances like 6-Bromo-7-fluorochroman-4-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For halogenated chroman-4-ones, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of chroman-4-one derivatives, characteristic signals for the aromatic and aliphatic protons can be observed. For instance, in related chroman-4-one structures, aromatic protons typically appear in the range of δ 6.7-7.9 ppm, while the methylene (B1212753) protons of the chroman ring are found at approximately δ 2.6-2.8 ppm and δ 4.4-4.7 ppm. rsc.org

¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in a molecule. The carbonyl carbon of the chroman-4-one scaffold is a key indicator, typically resonating at a downfield chemical shift around δ 192 ppm. rsc.org The chemical shifts of the aromatic carbons are influenced by the substituents; for example, carbons bonded to fluorine exhibit splitting due to C-F coupling. rsc.org

¹⁹F NMR (Fluorine-19 NMR) is particularly important for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. In a compound like this compound, the ¹⁹F NMR spectrum would show a single resonance, with its chemical shift and coupling pattern providing confirmation of its position on the aromatic ring. For example, in similar 3-fluorochroman-4-one (B1288752) structures, the fluorine signal appears around -203 ppm as a multiplet.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.

COSY experiments identify proton-proton couplings, helping to trace the connectivity within the aliphatic and aromatic spin systems.

HSQC correlates directly bonded proton and carbon atoms.

Table 1: Representative NMR Data for Related Chroman-4-one Structures

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 6.7 - 7.9 | m, d, dd | Aromatic Protons rsc.org |

| ¹H | 4.4 - 4.7 | m | -OCH₂- |

| ¹H | 2.6 - 2.8 | m | -CH₂C=O rsc.org |

| ¹³C | ~192 | s | Carbonyl Carbon (C=O) rsc.org |

| ¹³C | 110 - 165 | d, s | Aromatic Carbons |

| ¹⁹F | ~ -203 | m | Fluorine on Chroman Ring |

Data is representative of similar chroman-4-one structures and may vary for this compound. "m" denotes multiplet, "d" denotes doublet, "dd" denotes doublet of doublets, "s" denotes singlet.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net

For this compound (C₉H₆BrFO₂), the expected monoisotopic mass is approximately 243.9535 g/mol . guidechem.com The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides information about the structure of the molecule by breaking it down into smaller, charged fragments. For chroman-4-ones, common fragmentation pathways include the loss of small molecules like CO and cleavage of the heterocyclic ring. This fragmentation pattern helps to confirm the core structure of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₆BrFO₂ | Confirms elemental composition. guidechem.com |

| Monoisotopic Mass | ~243.9535 g/mol | Provides accurate molecular weight. guidechem.com |

| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio | Confirms the presence of one bromine atom. |

| Key Fragments | [M-CO]⁺, fragments from ring cleavage | Supports the chroman-4-one core structure. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For halogenated chroman-4-one derivatives, single-crystal X-ray diffraction can unambiguously confirm the substitution pattern on the aromatic ring and the conformation of the chroman ring. rsc.org

The process involves growing a high-quality single crystal of the compound, which can be achieved by methods such as slow evaporation of a solvent. researchgate.net The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. For instance, the crystal structure of the related compound 6-fluoro-4-oxochroman-2-carboxylic acid was determined to be orthorhombic with the space group P212121. researchgate.net Such data provides undeniable proof of the molecular structure.

Table 3: Illustrative Crystallographic Parameters for a Related Chroman-4-one Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic researchgate.net |

| Space Group | P212121 researchgate.net |

| Unit Cell Dimensions | a = 5.3472 Å, b = 12.748 Å, c = 12.785 Å researchgate.net |

| Bond Lengths | Provides precise measurements for all bonds. |

| Bond Angles | Provides precise measurements for all angles. |

| Conformation | Dihydropyranone ring often adopts an envelope or half-chair conformation. researchgate.net |

Data from the related compound 6-fluoro-4-oxochroman-2-carboxylic acid. researchgate.net

Chromatographic Techniques for Purification and Analysis (e.g., Flash Chromatography)

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures. Flash chromatography is a commonly used method for preparative scale purification in a research setting. rsc.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential polarity. rsc.org

For the purification of this compound, a solvent system such as a hexane/ethyl acetate (B1210297) gradient would likely be employed. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). The selection of the appropriate solvent system is crucial to achieve good separation from starting materials, by-products, and other impurities. After purification, the purity of the collected fractions is typically assessed by analytical methods such as HPLC or NMR spectroscopy. rsc.orgrsc.org

6 Bromo 7 Fluorochroman 4 One As a Versatile Synthetic Building Block and Chemical Intermediate

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of bromine and fluorine atoms on the chroman-4-one core makes 6-Bromo-7-fluorochroman-4-one an excellent precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the neighboring bromine atom, making it a key handle for various coupling and substitution reactions.

The chroman-4-one framework itself is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of the bromine at the 6-position and fluorine at the 7-position allows for regioselective modifications, enabling the construction of diverse molecular architectures. For instance, the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the formation of fused or substituted heterocyclic systems.

Research has shown that chroman-4-one derivatives are key intermediates in the synthesis of various pharmaceuticals. researchgate.netgoogle.com The specific substitution pattern of this compound provides a unique starting point for creating novel compounds with potentially enhanced biological profiles. The fluorine atom, in particular, is often incorporated into drug candidates to improve metabolic stability and bioavailability.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. jppres.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. jppres.comfrontiersin.org

While specific examples detailing the integration of this compound into MCRs are not extensively documented in the provided search results, the inherent reactivity of the chroman-4-one scaffold suggests its potential as a valuable component in such transformations. For example, the ketone functionality can participate in reactions like the Biginelli or Hantzsch-type condensations, while the aromatic ring can be involved in Povarov-type reactions to construct tetrahydroquinoline systems. researchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. mdpi.com The development of cascade radical cyclization methods has provided a powerful tool for the synthesis of 3-substituted chroman-4-one derivatives. mdpi.com These processes often proceed under mild conditions and allow for the construction of complex molecular frameworks in a single synthetic operation.

Use in the Synthesis of Scaffolds with Diverse Structural Motifs

The chroman-4-one skeleton is a fundamental building block for a wide array of natural products and synthetic compounds with significant biological activities. researchgate.net The functional group handles on this compound allow for its elaboration into a variety of structural motifs.

One common transformation is the modification at the C2 and C3 positions of the chroman ring. For example, the ketone at C4 can be reduced to a hydroxyl group, which can then direct further reactions or be a key feature in the final bioactive molecule. researchgate.net The synthesis of spiro-chromanone derivatives, where the C2 position is part of a spirocyclic system, has gained considerable attention in medicinal chemistry. researchgate.net

Furthermore, the aromatic portion of this compound can be functionalized through reactions that leverage the directing effects of the existing substituents. This allows for the introduction of additional groups, leading to the creation of a library of compounds with diverse substitution patterns and potential biological activities. The ability to systematically modify the structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Considerations for Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production presents several challenges, including cost-effectiveness, safety, and scalability. For chroman-4-one derivatives, various synthetic methods have been explored to optimize large-scale production.

One notable method for the synthesis of related chromanones involves the cyclization of 3-aryloxypropionic acids using acid-activated montmorillonite (B579905) K-10 clay as a catalyst. This method is favored for its cost-effectiveness and operational simplicity in large batches. Industrial adaptations of such processes often involve the use of continuous flow reactors, which can significantly reduce reaction times and improve heat and mass transfer. Solvent recycling and catalyst regeneration are also crucial for making the process economically viable and environmentally friendly.

The purification of the final product is another important consideration. For large-scale production, methods like crystallization are often preferred over chromatographic techniques due to lower cost and easier implementation.

Below is a table summarizing key properties of this compound and a related compound.

| Property | This compound | 7-Bromo-6-fluorochroman-4-one |

| CAS Number | 1092350-30-5 guidechem.comabacipharma.com | 27407-12-1 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₉H₆BrFO₂ guidechem.com | C₉H₆BrFO₂ |

| Molecular Weight | 245.05 g/mol americanelements.com | 245.05 g/mol |

| IUPAC Name | 6-bromo-7-fluoro-2,3-dihydrochromen-4-one americanelements.com | 7-bromo-6-fluoro-2,3-dihydro-1-benzopyran-4-one |

| Melting Point | 122-124 °C americanelements.com | Not explicitly reported |

| Boiling Point | 342.8 °C at 760 mmHg americanelements.com | Not explicitly reported |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of chromanones is a well-established field, yet there is always a need for more efficient, sustainable, and cost-effective methods. Future research on 6-Bromo-7-fluorochroman-4-one could focus on developing synthetic routes that align with the principles of green chemistry.

One-Pot Syntheses: One-pot reactions, which involve multiple synthetic steps in a single reaction vessel, offer significant advantages in terms of reduced solvent waste, time, and cost. rsc.org For instance, a one-pot palladium(II)-catalyzed β-arylation of chromanones with arylboronic acids has been developed for the synthesis of flavanones. acs.orgnih.gov A similar strategy could be envisioned for the functionalization of this compound.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering enhanced safety, scalability, and control over reaction parameters. mdpi.comresearchgate.netnih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production, particularly for larger-scale applications. uc.ptmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of chromone (B188151) derivatives. scirp.org This technique could be particularly beneficial for the cyclization steps often involved in chromanone synthesis, potentially reducing energy consumption and reaction times.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Considerations |

|---|---|---|

| One-Pot Synthesis | Reduced work-up steps, lower solvent consumption, increased overall yield. rsc.org | Catalyst compatibility with multiple reaction steps, control over side reactions. |

| Flow Chemistry | Precise control of temperature and pressure, enhanced safety for hazardous reactions, ease of scalability. mdpi.comnih.gov | Initial setup cost, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. scirp.org | Specialized equipment required, potential for localized overheating. |

| Eco-Friendly Catalysts | Use of non-toxic and reusable catalysts (e.g., clays, supported metal nanoparticles). jsynthchem.com | Catalyst stability and recyclability under reaction conditions. |

Advanced Catalyst Design for Enhanced Efficiency and Selectivity

The development of advanced catalysts is crucial for achieving high efficiency and selectivity in the synthesis and functionalization of complex molecules like this compound.

Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Asymmetric catalysis offers a direct route to chiral molecules. For chromanones, asymmetric methods such as intramolecular conjugate additions catalyzed by chiral N,N'-dioxide nickel(II) complexes and reductions using rhodium and iridium systems have been reported. nih.gov Future work could focus on designing chiral catalysts, including bifunctional organocatalysts, for the enantioselective synthesis of this compound derivatives. rsc.org For example, rhodium-catalyzed asymmetric transfer hydrogenation has been successfully used for the stereocontrolled reduction of 3-benzylidene-chromanones. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis. mdpi.com It has been used for the synthesis of sulfonated 4-chromanones from o-(allyloxy)arylaldehydes and sulfinic acids. researchgate.net The application of photoredox catalysis could enable novel transformations of this compound under environmentally benign conditions. acs.org

Computational Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can accelerate catalyst discovery by predicting the properties and reactivity of potential catalysts. scispace.com These tools can be used to design catalysts with optimized activity and selectivity for specific transformations of the this compound core, saving significant experimental time and resources.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. For this compound, several areas warrant deeper mechanistic investigation.

Influence of Halogen Substituents: The electron-withdrawing nature of the bromine and fluorine atoms at the C6 and C7 positions, respectively, will significantly influence the reactivity of the aromatic ring and the chromanone core. nih.gov Detailed kinetic and computational studies could elucidate how these substituents affect the rates and regioselectivity of various reactions, such as electrophilic aromatic substitution and nucleophilic attack at the carbonyl group.

Radical Reactions: Radical-mediated reactions are increasingly used in organic synthesis. Mechanistic studies, including the use of radical trapping agents, can help to determine whether a reaction proceeds through a radical pathway. beilstein-journals.org Understanding the potential for radical generation and cyclization with the this compound scaffold could lead to the discovery of novel synthetic transformations.

Computational Modeling: DFT calculations can provide valuable insights into reaction pathways, transition state energies, and the structures of intermediates. scispace.com Such studies would be invaluable for understanding the complex transformations of this compound and for predicting its reactivity in unexplored reaction types.

Exploration of New Chemical Reactivity Profiles of the Halogenated Chroman-4-one Core

The unique substitution pattern of this compound opens the door to a wide range of chemical transformations that could lead to novel and potentially bioactive compounds.

Cross-Coupling Reactions: The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the C6 position, leading to a diverse library of derivatives.

Functional Group Interconversion: The carbonyl group and the halogen substituents of this compound are amenable to a variety of functional group interconversions. imperial.ac.uk For example, reduction of the ketone would yield the corresponding alcohol, which could then be used in further synthetic manipulations. The bromine atom could potentially be converted to other functional groups via nucleophilic aromatic substitution or metal-halogen exchange.

Synthesis of Complex Heterocycles: Chromanones are versatile synthons for the construction of more complex heterocyclic systems. researchgate.net For instance, 3-arylidene-4-chromanones undergo epoxidation, Michael addition, and cycloaddition reactions to form condensed and spiro-fused heterocycles. researchgate.net The reactivity of this compound in such reactions could be explored to generate novel molecular scaffolds with potential pharmacological activity.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Potential Reagents and Conditions | Expected Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-7-fluorochroman-4-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-7-fluorochroman-4-one |

| Reduction | NaBH4, MeOH | 6-Bromo-7-fluorochroman-4-ol |

| Wittig Reaction | Phosphonium ylide | 4-Alkylidene-6-bromo-7-fluorochroman |

| [3+2] Cycloaddition | (with a 3-ylidene derivative) Azomethine ylide | Spiro-pyrrolidine-chromanone |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-7-fluorochroman-4-one, and how can reaction conditions be optimized for yield?

- Methodology : Start with fluorination of chroman-4-one derivatives using electrophilic fluorinating agents (e.g., Selectfluor®) followed by bromination at the 6-position via radical or electrophilic substitution. Optimize temperature (e.g., 0–60°C), solvent polarity (DMF or DCM), and stoichiometry (1.2–1.5 eq Br₂ or NBS). Monitor progress via TLC/HPLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Data Consideration : Compare yields under varying conditions (e.g., 45% yield at 25°C vs. 68% at 40°C in DMF).

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Br/fluoro groups).

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z: 259.96).

- X-ray Crystallography : Employ SHELXL for refinement; resolve potential disorder using TWINABS for twinned crystals .

Q. What are the common impurities encountered during synthesis, and how are they removed?

- Methodology : Common impurities include di-brominated byproducts (e.g., 6,8-dibromo derivatives) and unreacted starting materials. Use preparative HPLC (C18 column, methanol/water) or recrystallization (ethanol/water) for isolation. Validate purity via GC-MS (>95%) .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of chroman-4-one in cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density around substituents. Compare Suzuki-Miyaura coupling rates using phenylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) under Pd catalysis. Monitor regioselectivity via LC-MS .

- Data Contradictions : If unexpected regioselectivity arises (e.g., C-6 vs. C-8 coupling), re-evaluate steric vs. electronic contributions using Hammett plots .

Q. How can contradictory NMR and crystallographic data for this compound be resolved?

- Methodology :

- NMR Replication : Re-measure in deuterated DMSO to assess solvent effects on chemical shifts.

- 2D NMR : Use NOESY to confirm spatial proximity of substituents.

- Crystallographic Validation : Check for pseudosymmetry or twinning using PLATON; refine with SHELXL’s TWIN command .

Q. What computational models best predict the stability and tautomeric behavior of this compound in solution?

- Methodology : Perform MD simulations (AMBER force field) in explicit solvents (water, DMSO) to assess tautomerization kinetics. Compare with experimental UV-Vis spectra (λmax ~270 nm) .

Key Methodological Considerations

- Crystallography : For disordered structures, use SHELXL’s PART instruction to model alternate conformers .

- Data Validation : Cross-reference NMR shifts with analogs (e.g., 6-fluoro-4-chromanone derivatives) to confirm assignments .

- Ethical Reporting : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.